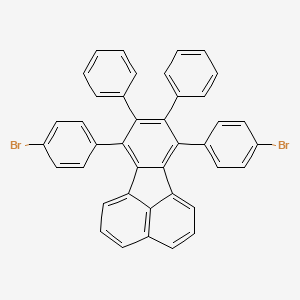
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by phenyl groups. It derives from a hydride of a fluoranthene.
Applications De Recherche Scientifique
Application in Blue Fluorophores
Kojima et al. (2016) explored derivatives of phenanthrofurans, including bis(4-bromophenyl) derivatives, for their potential as blue fluorophores. Their study showed that these compounds exhibit intense blue fluorescence both in dichloromethane and in solid state, indicating their utility in applications requiring blue fluorophores, such as in optical materials or sensors (Kojima et al., 2016).
Green-Emitting Material for Electroluminescent Devices
Yuan et al. (2013) synthesized a derivative, BDPFPA, containing 7,10-diphenylfluoranthene, and demonstrated its application as a non-doped green emitter and hole transporter in electroluminescent devices. This material showed high efficiency and low turn-on voltage, highlighting its potential for use in efficient and bright organic light-emitting diodes (Yuan et al., 2013).
Modulation in Electron Transport Materials
Bin et al. (2020) discussed the use of 1,10-phenanthroline derivatives, including bisphenyl-1,10-phenanthroline, in electron transport materials (ETMs) for organic light-emitting diodes (OLEDs). The study underlined the importance of molecular engineering in developing versatile ETMs with high thermal stability and large electron mobility, which are crucial for enhancing the efficiency and stability of OLEDs (Bin et al., 2020).
Explosive Detection
Venkatramaiah et al. (2012) developed a novel fluoranthene-based fluorescent chemosensor using 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene. This sensor demonstrated remarkable sensitivity for detecting nitroaromatic compounds, essential in explosive detection, with a detection limit in the femtogram range for substances like trinitrotoluene (TNT) (Venkatramaiah et al., 2012).
Detecting Nitroaromatic Compounds
Xie et al. (2014) synthesized silicon-cored and non-silicon-cored fluoranthene derivatives for detecting nitroaromatic compounds. Their research highlighted the potential of these compounds in detecting explosives, demonstrating lower detection limits and higher sensitivity compared to other materials (Xie et al., 2014).
Triphenylacrylonitrile Based AIEgen for Mechanchromism and Electroluminescence
Hu et al. (2018) developed a novel aggregation-induced emission (AIE) active compound, BP2TPAN, for applications in mechanchromism and electroluminescence. The study showed that this compound could change fluorescent emission peaks upon grinding, indicating its potential in high contrast mechanchromism and bicolor electroluminescence (Hu et al., 2018).
Propriétés
Nom du produit |
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene |
|---|---|
Formule moléculaire |
C40H24Br2 |
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene |
InChI |
InChI=1S/C40H24Br2/c41-30-21-17-28(18-22-30)37-35(26-9-3-1-4-10-26)36(27-11-5-2-6-12-27)38(29-19-23-31(42)24-20-29)40-33-16-8-14-25-13-7-15-32(34(25)33)39(37)40/h1-24H |
Clé InChI |
FGZZVDYUQJYNBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



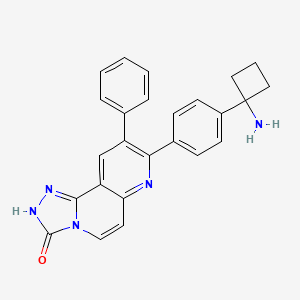
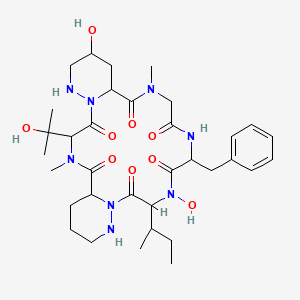

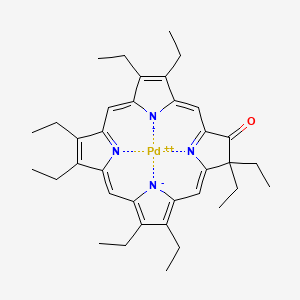
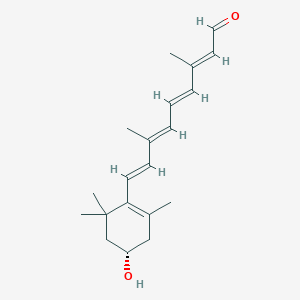
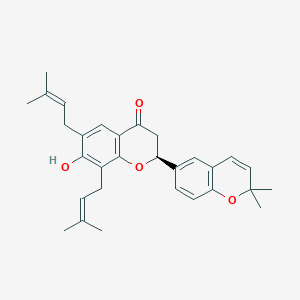
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
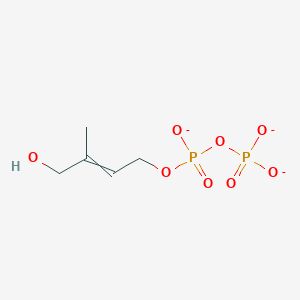
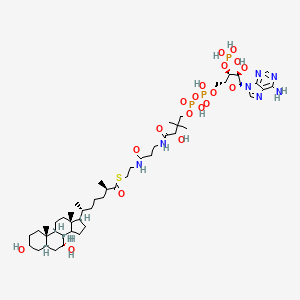
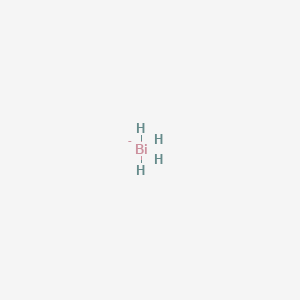
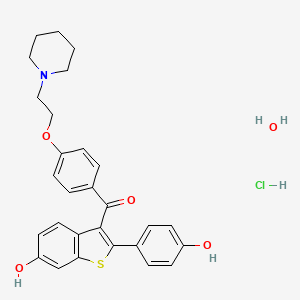
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
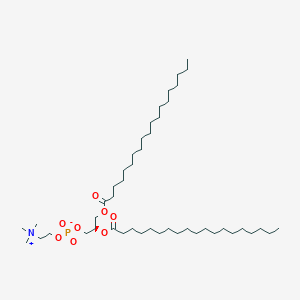
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)